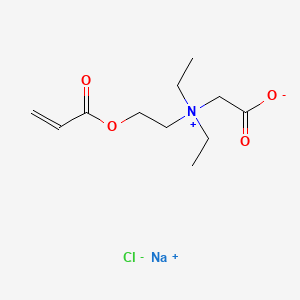
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: is an organic compound with the molecular formula C11H19ClNNaO4 and a molecular weight of 287.71563 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves the reaction of diethylaminoethyl acrylate with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of deep eutectic solvents (DESs) has been explored as a green alternative to traditional solvents, offering environmental benefits and improved efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as temperature and pH responsiveness.
Biology: Employed in the development of biocompatible materials and drug delivery systems .
Medicine: Investigated for its potential in antimicrobial coatings and therapeutic agents .
Industry: Utilized in the production of water treatment chemicals , textile additives , and cosmetic formulations .
Wirkmechanismus
The mechanism of action of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with cell membranes , leading to disruption of membrane integrity and antimicrobial effects . Additionally, its acryloyloxy group enables it to participate in polymerization reactions , forming cross-linked networks with enhanced mechanical properties .
Vergleich Mit ähnlichen Verbindungen
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: can be compared with other similar compounds, such as:
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: This compound has a similar structure but with a instead of a .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: This compound contains a methacryloyloxy group instead of an acryloyloxy group , leading to differences in polymerization behavior and resulting polymer properties.
The uniqueness of This compound lies in its combination of acryloyloxy and diethylammonium groups , which confer distinct chemical reactivity and functional properties.
Eigenschaften
CAS-Nummer |
45168-72-7 |
|---|---|
Molekularformel |
C11H19ClNNaO4 |
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
sodium;2-[diethyl(2-prop-2-enoyloxyethyl)azaniumyl]acetate;chloride |
InChI |
InChI=1S/C11H19NO4.ClH.Na/c1-4-11(15)16-8-7-12(5-2,6-3)9-10(13)14;;/h4H,1,5-9H2,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
JTMFRWMTIBPIRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CCOC(=O)C=C)CC(=O)[O-].[Na+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


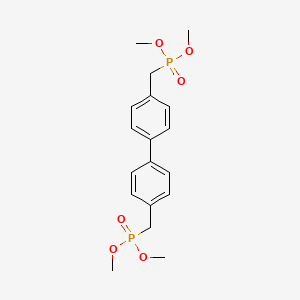
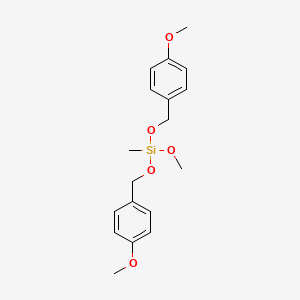
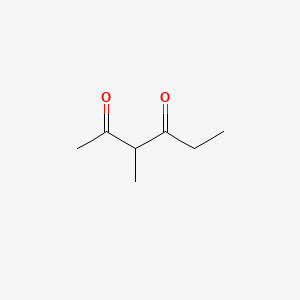
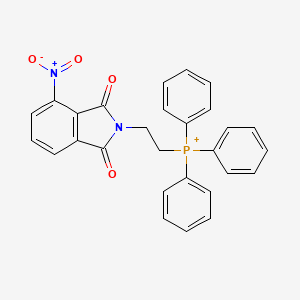

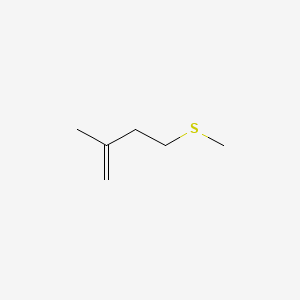
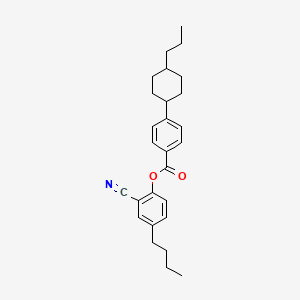
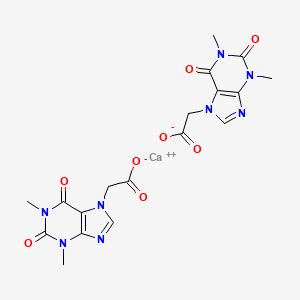
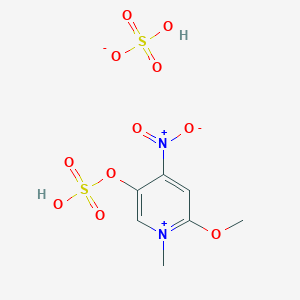
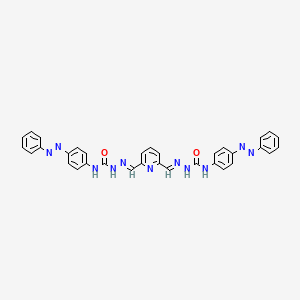
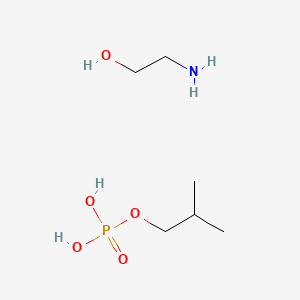
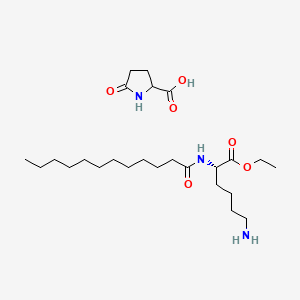

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
